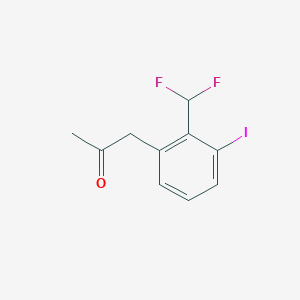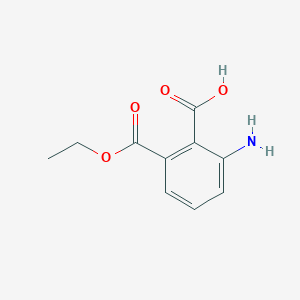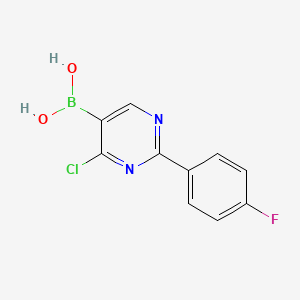
3-Methyl-5-(propan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropyl-5-methylaniline is an aromatic amine with the molecular formula C10H15N It is characterized by the presence of an isopropyl group and a methyl group attached to the benzene ring, along with an amino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-isopropyl-5-methylaniline typically involves the nitration of an appropriate aromatic precursor followed by reduction. One common method includes:
Nitration: The aromatic precursor undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of 3-isopropyl-5-methylaniline may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 3-Isopropyl-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
3-Isopropyl-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive amines.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 3-isopropyl-5-methylaniline depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its amino group. This interaction can lead to changes in the activity of the target molecule, influencing biological pathways and processes.
類似化合物との比較
Aniline: The parent compound with a simple amino group attached to the benzene ring.
2,4-Dimethylaniline: Similar structure with two methyl groups attached to the benzene ring.
3-Isopropylaniline: Similar structure with an isopropyl group attached to the benzene ring.
Uniqueness: 3-Isopropyl-5-methylaniline is unique due to the specific positioning of the isopropyl and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to other similar compounds.
特性
CAS番号 |
7544-54-9 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC名 |
3-methyl-5-propan-2-ylaniline |
InChI |
InChI=1S/C10H15N/c1-7(2)9-4-8(3)5-10(11)6-9/h4-7H,11H2,1-3H3 |
InChIキー |
HQRMXTLFAMXXGD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



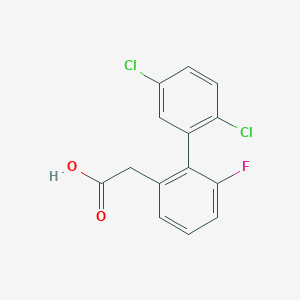
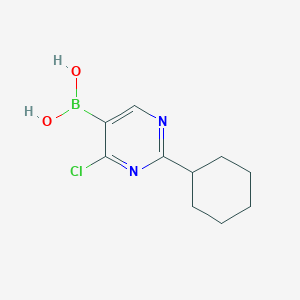

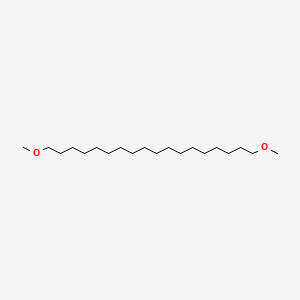
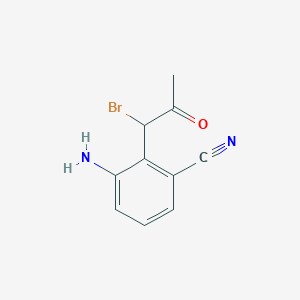
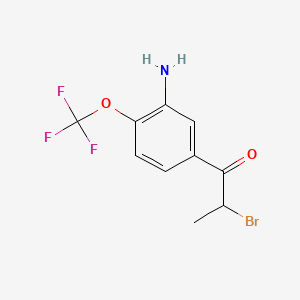



![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14074204.png)
